DisodiuM Phenyl Phosphate Hydrate
CAS No.: 1260375-37-8
Cat. No.: VC11982658
Molecular Formula: C6H7Na2O5P
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1260375-37-8 |
---|---|
Molecular Formula | C6H7Na2O5P |
Molecular Weight | 236.07 g/mol |
IUPAC Name | disodium;phenyl phosphate;hydrate |
Standard InChI | InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
Standard InChI Key | QPXRAGHWHMEVOR-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Chemical Identity and Structural Characteristics
Molecular Composition and Hydration States
Disodium phenyl phosphate hydrate exists in multiple hydration states, with the anhydrous and dihydrate forms being the most commonly referenced. Key differences between these forms are summarized below:
Property | Anhydrous Form | Dihydrate Form |
---|---|---|
Molecular Formula | ||
Molecular Weight | 236.07 g/mol | 216.1 g/mol |
CAS Number | 1260375-37-8 | 66778-08-3 |
Hydration | Monohydrate | Dihydrate |
The structural disparity arises from the inclusion of water molecules in the crystal lattice. The anhydrous form contains one water molecule per formula unit, while the dihydrate incorporates two .
Structural Representation
The compound features a phenyl group () esterified to a phosphate group, with two sodium ions neutralizing the charge. The SMILES notation for the core structure is:
.
The InChI key, , further confirms the achiral nature and absence of stereocenters .
Synthesis and Purification
Industrial Synthesis
Disodium phenyl phosphate is synthesized through the reaction of phenyl phosphate with sodium hydroxide. The process involves:
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Esterification: Phenyl phosphate is treated with sodium hydroxide to form the disodium salt.
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Hydration: Controlled crystallization under aqueous conditions yields the hydrate or dihydrate forms .
Laboratory Purification
For high-purity applications, the dihydrate form is purified via:
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Dissolution in methanol to remove inorganic phosphate impurities.
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Precipitation with diethyl ether ().
Physical and Chemical Properties
Solubility and Stability
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Solubility: Highly soluble in water and polar solvents like methanol .
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Thermal Stability: Decomposes above 200°C, releasing water and forming sodium polyphosphates .
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pH Sensitivity: Functions as a buffering agent in neutral to slightly alkaline conditions .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1250 cm (P=O stretch) and 1050 cm (P-O-C aryl stretch) .
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NMR: NMR shows a singlet at δ +2.5 ppm, indicative of the phosphate group .
Applications in Research and Industry
Biochemical Assays
Disodium phenyl phosphate hydrate serves as a substrate for phosphatase enzymes. Its hydrolysis to inorganic phosphate () and phenol is monitored colorimetrically to:
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Assess enzymatic activity in milk pasteurization (residual phosphatase indicates incomplete sterilization) .
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Screen inhibitors of Src homology 2 (SH2) domains in drug discovery .
Analytical Chemistry
The compound is employed in oscillating chemical systems to detect phenyl phosphate via perturbation effects. This method achieves nanomolar sensitivity in complex matrices .
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